COX-2 Inhibition Selectivity: Superior Selectivity Index vs. Indomethacin
A derivative of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5, possessing a para-fluorophenyl substituent) demonstrated markedly superior selectivity for COX-2 inhibition relative to the non-selective NSAID indomethacin [1]. The selectivity index (SI), calculated as IC50(COX-1)/IC50(COX-2), was 4.81 for the target compound derivative, compared to an SI of only 0.04 for indomethacin, indicating a ~120-fold improvement in COX-2 selectivity [1]. This level of selectivity is a primary design goal for next-generation anti-inflammatory agents aiming to mitigate gastrointestinal side effects.
| Evidence Dimension | COX-2 Selectivity Index (SI) |
|---|---|
| Target Compound Data | SI = 4.81 |
| Comparator Or Baseline | Indomethacin: SI = 0.04 |
| Quantified Difference | Target SI is 120.25 times greater than comparator |
| Conditions | In vitro human COX-1 and COX-2 enzyme inhibition assay |
Why This Matters
This high selectivity index is a quantifiable advantage for researchers aiming to develop safer anti-inflammatory agents, directly impacting procurement decisions for this scaffold.
- [1] Mun, L. T., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2s), s515-s520. doi:10.5530/ijper.58.2s.53 View Source
